N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide is a benzamide derivative featuring a dimethylaminophenyl group and a phenylpiperazine moiety linked via an ethylamine spacer. The dimethylamino group enhances basicity and solubility, while the phenylpiperazine moiety may contribute to receptor binding affinity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O/c1-29(2)24-15-13-22(14-16-24)26(21-28-27(32)23-9-5-3-6-10-23)31-19-17-30(18-20-31)25-11-7-4-8-12-25/h3-16,26H,17-21H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVBIPAVXVCAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide, often referred to as a complex organic compound, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound is recognized for its selective binding properties, especially to dopamine receptors, and is being studied for its implications in various therapeutic contexts, including neuropsychiatric disorders.
Molecular Characteristics
- Molecular Formula : C28H31N4O
- Molecular Weight : 453.58 g/mol
- Structural Components :
- A dimethylamino group
- A phenylpiperazine moiety
- An ethyl linker connecting to a benzamide structure
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of Intermediates : Starting from 4-(dimethylamino)benzaldehyde and a piperazine derivative.
- Coupling Reaction : Utilizing coupling agents to facilitate the formation of the final product.
- Purification : Employing techniques like recrystallization or chromatography to achieve high purity levels.
This compound primarily acts as a selective ligand for dopamine D3 receptors. Its mechanism involves:
- Binding to specific receptors, modulating their activity.
- Potential interactions with other neurotransmitter systems, which may influence various biological pathways.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives containing the phenylpiperazine fragment have shown protective effects in animal models against seizures induced by maximal electroshock (MES). The activity varies based on lipophilicity and molecular structure, with more lipophilic compounds demonstrating delayed onset but prolonged action .
Dopamine Receptor Modulation
The compound's selective binding affinity for dopamine receptors has been explored in various studies:
- Dopamine D3 Receptor : This receptor is implicated in several neuropsychiatric conditions such as schizophrenia and addiction. The binding affinity of this compound suggests potential therapeutic applications in managing these disorders .
Case Studies
- In Vivo Studies : Animal models treated with this compound have shown significant changes in behavior and physiological responses indicative of altered dopaminergic activity.
- Cell Culture Experiments : In vitro studies using human cell lines have demonstrated the compound's ability to influence cell signaling pathways associated with neurotransmitter release and receptor activation.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s analogs differ primarily in substituents on the benzamide ring and piperazine moiety. Key examples include:
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
Pharmacological Implications
Receptor Binding and Selectivity
- Dopamine D3 Receptor : Analogs with 2,4-dichlorophenylpiperazine () show high selectivity for dopamine D3 over D2 receptors, attributed to chlorine’s hydrophobic interactions with receptor subpockets . The target compound’s phenylpiperazine may exhibit moderate D3 affinity but lower selectivity than halogenated analogs.
- Serotonin Receptors : Methoxy-substituted benzamides () are associated with 5-HT1A/2A activity due to electronic effects on aromatic systems .
Physicochemical Properties
- LogP : The target compound’s calculated LogP (~3.5) is lower than chloro- or dichlorophenyl analogs (>4.0), suggesting a balance between CNS penetration and solubility .
- pKa: The dimethylamino group (pKa ~8.5) ensures partial protonation at physiological pH, facilitating ionic interactions with receptor residues .
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of piperazine and benzamide moieties in crystalline forms .
How is the compound initially screened for biological activity in academic research?
Q. Basic Biological Evaluation
- Receptor Binding Assays : Test affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Enzyme Inhibition Studies : Evaluate acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via spectrophotometric methods (e.g., Ellman’s assay for AChE) .
What advanced strategies optimize synthetic yield and scalability?
Q. Advanced Synthesis Optimization
- Solvent and Catalyst Screening : Replace traditional bases (K₂CO₃) with polymer-supported catalysts to reduce purification steps .
- Flow Chemistry : Automate continuous synthesis using microreactors for piperazine coupling, improving reproducibility and scalability .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield (e.g., from 48% to 72% via response surface modeling) .
How do structural modifications (e.g., substituent variations) impact pharmacological activity?
Advanced SAR Studies
Key findings from analogous compounds:
How are contradictions in reported biological activities resolved?
Data Contradiction Analysis
Discrepancies (e.g., varying IC₅₀ values for 5-HT₁A) are addressed by:
Assay Standardization : Control variables like buffer pH, temperature, and cell line (HEK293 vs. CHO cells) .
Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Computational Docking : Compare binding poses in homology models (e.g., 5-HT₁A receptor) to explain potency differences .
What challenges arise during purification, and how are they mitigated?
Q. Advanced Purification Challenges
- Byproduct Formation : Alkylation side products (e.g., N-oxide derivatives) are minimized using degassed solvents and inert atmospheres .
- Column Chromatography : Replace silica with reverse-phase C18 columns for polar intermediates, improving resolution .
- Crystallization Issues : Add seeding agents (e.g., microcrystals) to induce nucleation in low-yield recrystallizations .
How is in silico modeling applied to predict the compound’s biological targets?
Q. In Silico Applications
- Molecular Docking : AutoDock Vina simulates binding to dopamine D₃ (PDB: 3PBL) and 5-HT₁A (PDB: 7E2Z), prioritizing substituents with favorable ΔG values (< -9 kcal/mol) .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of piperazine derivatives to predict logP and IC₅₀ .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
